![molecular formula C20H22N4O4S B2451112 4-ethoxy-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1021109-03-4](/img/structure/B2451112.png)
4-ethoxy-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N4O4S and its molecular weight is 414.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-ethoxy-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide, identified by its CAS number 1021109-03-4, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, antitumor, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4O4S, with a molecular weight of 414.5 g/mol. The structure consists of a benzenesulfonamide moiety linked to a pyridazine derivative, which is crucial for its biological activity.
Property | Value |
---|---|
CAS Number | 1021109-03-4 |
Molecular Formula | C20H22N4O4S |
Molecular Weight | 414.5 g/mol |
Anti-inflammatory Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, pyridazine-based sulfonamides have shown effectiveness as multi-target anti-inflammatory agents by inhibiting carbonic anhydrase (CA) and cyclooxygenase (COX) enzymes .
In vitro assays indicated that these compounds can inhibit various isoforms of CA (I, II, IX, XII) and COX (1 and 2), which are crucial in inflammatory processes. The inhibition percentages varied across different isoforms, showcasing the compound's broad-spectrum activity against inflammation-related pathways.
Antitumor Activity
The compound's structural similarity to known kinase inhibitors suggests potential antitumor activity. Pyrazole derivatives, often associated with antitumor effects, have been reported to inhibit key signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR . The unique pyridazine structure may enhance the selectivity and potency against specific cancer types.
Research has highlighted that derivatives of pyridazine can effectively inhibit tumor cell proliferation in various cancer models. For example, studies on related compounds have shown IC50 values in the low micromolar range against several cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives have been extensively documented. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of folic acid synthesis in bacteria, which is essential for their growth .
In laboratory settings, this compound has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Case Studies
- Anti-inflammatory Efficacy : A study published in 2023 evaluated several pyridazine-based sulfonamides for their anti-inflammatory effects using animal models. The findings showed a significant reduction in inflammation markers after treatment with these compounds, supporting their use as therapeutic agents in inflammatory diseases .
- Antitumor Screening : In a comparative analysis of various pyrazole derivatives, one derivative closely related to our compound exhibited remarkable antitumor activity against breast and lung cancer cell lines. The study confirmed that the compound induced apoptosis through the activation of caspase pathways .
- Antimicrobial Testing : A recent publication reported on the antimicrobial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds demonstrated minimum inhibitory concentrations (MICs) below clinically relevant thresholds, suggesting their potential for development into new antimicrobial therapies.
Aplicaciones Científicas De Investigación
The compound's biological activity is primarily attributed to its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit important enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and carbonic anhydrase (hCA).
Table 1: Enzyme Inhibition Potency of Related Compounds
Compound Name | Target Enzyme | Inhibition Constant (nM) |
---|---|---|
Pyridazine Derivative 5a | hCA II | 5.3 |
Pyridazine Derivative 7f | hCA IX | 6.4 |
Pyridazine Derivative 7c | hCA II | 19.2 |
Pyridazine Derivative 5b | hCA IX | 12.3 |
These findings suggest that this compound could be developed as a multi-target anti-inflammatory agent.
Anti-inflammatory Research
Recent studies have focused on the synthesis and biological evaluation of pyridazinone-based sulfonamide derivatives, including this compound. These studies have demonstrated promising anti-inflammatory effects in vivo, with some derivatives exhibiting low nanomolar inhibition constants against specific enzymes involved in inflammation.
Case Study Example :
A study evaluated the anti-inflammatory properties of several pyridazinone derivatives, where one derivative demonstrated a significant reduction in inflammation markers in animal models, correlating with its ability to inhibit COX enzymes effectively.
Cancer Research
The unique structural characteristics of this compound may allow it to interact with cancer-related pathways. The inhibition of enzymes like COX could potentially modulate tumor growth and metastasis, making it a candidate for further investigation in oncology.
Propiedades
IUPAC Name |
4-ethoxy-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-2-28-17-4-6-18(7-5-17)29(26,27)22-12-3-15-24-20(25)9-8-19(23-24)16-10-13-21-14-11-16/h4-11,13-14,22H,2-3,12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUNOQICPJZBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.